

"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" chemical properties

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Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1314418

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Introduction

4-Methyltetrahydro-2H-pyran-4-carboxylic acid, with the CAS number 233276-38-5, is a heterocyclic organic compound.^[1] It belongs to the family of tetrahydropyrans, which are saturated six-membered rings containing one oxygen atom. The structure of this molecule is characterized by a tetrahydropyran ring with a methyl group and a carboxylic acid group both attached to the fourth carbon atom. This substitution pattern makes it a chiral center, though the biological and chemical properties of its individual enantiomers are not widely reported. The presence of both a polar carboxylic acid group and a nonpolar cyclic ether moiety suggests a range of potential applications in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the known chemical and physical properties of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid**, its synthesis, and its potential applications.

Physicochemical Properties

The known physicochemical properties of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Boiling Point	256.792 °C at 760 mmHg
Flash Point	105.124 °C
Density	1.125 g/cm ³
CAS Number	233276-38-5

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is not widely available in the public domain. However, based on the known spectral properties of carboxylic acids and tetrahydropyran derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically between 10-13 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The methyl group protons would likely appear as a singlet around 1.2 ppm.
- ¹³C NMR:** The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon atom at the 4-position would appear in the aliphatic region. The carbons of the tetrahydropyran ring adjacent to the oxygen atom would be deshielded and appear further downfield (around 60-70 ppm) compared to the other ring carbons. The methyl carbon would resonate at a higher field, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is expected to exhibit the following characteristic absorption bands:

- A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm^{-1} .
- C-O stretching bands for the ether linkage in the tetrahydropyran ring, typically in the region of 1050-1150 cm^{-1} .
- C-H stretching and bending vibrations for the aliphatic and methyl groups.

Mass Spectrometry (MS)

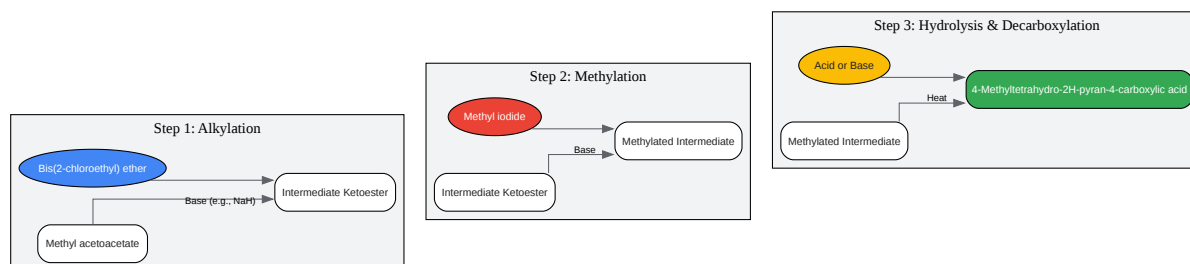
The mass spectrum of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** would show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group, water, or fragments of the tetrahydropyran ring.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is not readily available in published literature, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as tetrahydropyran-4-carboxylic acid. One potential approach could involve the alkylation of a suitable precursor, such as a β -ketoester, followed by cyclization and subsequent hydrolysis and decarboxylation.

A general workflow for a potential synthesis is outlined below:



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Caption: A potential synthetic workflow for **4-Methyltetrahydro-2H-pyran-4-carboxylic acid**.

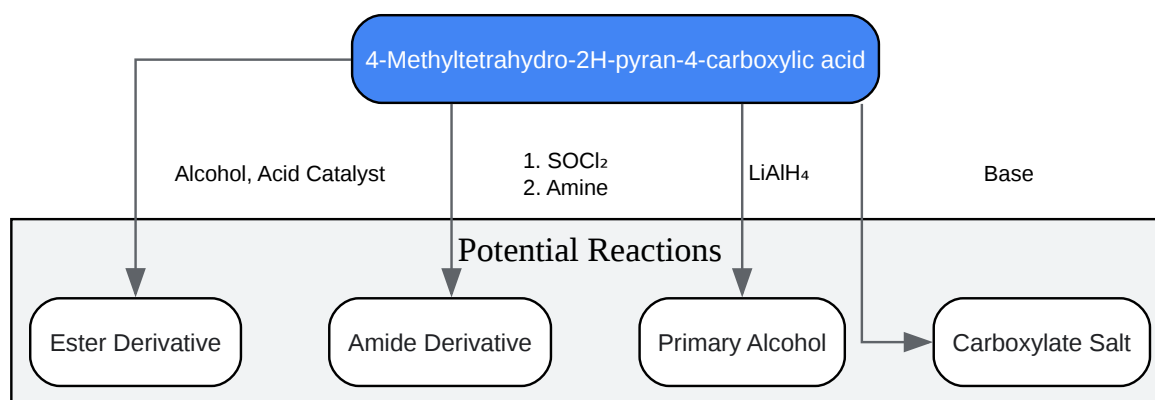
Chemical Reactivity

The reactivity of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid** is dictated by its two primary functional groups: the carboxylic acid and the tetrahydropyran ring.

- **Carboxylic Acid Group:** This group can undergo typical reactions of carboxylic acids, such as:
 - **Esterification:** Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
 - **Amide Formation:** Conversion to an acid chloride followed by reaction with an amine to yield an amide.
 - **Reduction:** Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
 - **Salt Formation:** Reaction with a base to form a carboxylate salt.

- **Tetrahydropyran Ring:** The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions.

The logical relationship of its potential reactions is depicted in the following diagram:



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Caption: Potential chemical reactions of the target compound.

Biological Activity and Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of **4-Methyltetrahydro-2H-pyran-4-carboxylic acid**. However, the tetrahydropyran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. The presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound with potential for further investigation in various fields of chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest a rich chemical reactivity and the possibility of interesting biological properties. Further research is needed to fully

elucidate its synthesis, spectroscopic characterization, and biological profile. This technical guide provides a summary of the currently available information and a predictive overview of its chemical properties to aid researchers in their future studies of this molecule.

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References

- 1. 4-Methyltetrahydro-2H-pyran-4-carboxylic acid 97% | CAS: 233276-38-5 | AChemBlock [achemblock.com]
- 2. ijprajournal.com [ijprajournal.com]
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